Methyl 2-(3,4-dichlorophenyl)acetate
Overview
Description
“Methyl 2-(3,4-dichlorophenyl)acetate” is a chemical compound1. It is related to “3,4-Dichloromethylphenidate”, a potent psychostimulant that acts as both a dopamine reuptake inhibitor and norepinephrine reuptake inhibitor2.
Synthesis Analysis
There are synthesis routes for “Methyl 2-(3,4-dichlorophenyl)acetate” with detailed experiments and outcomes3.
Molecular Structure Analysis
The molecular structure of “Methyl 2-(3,4-dichlorophenyl)acetate” is represented by the formula C9H8Cl2O24. It contains a total of 29 bond(s) including 16 non-H bond(s), 7 multiple bond(s), 5 rotatable bond(s), 1 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 ester(s) (aliphatic) and 1 secondary amine(s) (aliphatic)5.
Chemical Reactions Analysis
“Methyl 2-(3,4-dichlorophenyl)acetate” is used in various chemical reactions. For instance, it is used in the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction6.Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl 2-(3,4-dichlorophenyl)acetate” are not explicitly mentioned in the search results.Scientific Research Applications
Synthesis and Optimization
Optimized Synthesis : Methyl(+)-alpha-amino(2-chlorophenyl)acetate hydrochloride, a compound similar to Methyl 2-(3,4-dichlorophenyl)acetate, was synthesized through a reaction involving thionyl chloride and methanol. The study investigated the effects of temperature, molar ratio, and reaction time, achieving a yield of 98% under optimum conditions (Wang Guo-hua, 2008).
Large-Scale Preparation : Research on 2,4-Dichlorophenyl-4-bromomethyl-phenoxyacetate, closely related to Methyl 2-(3,4-dichlorophenyl)acetate, highlighted a convenient, large-scale preparation method suitable for resin anchorage of amino acids, indicating its potential utility in synthetic organic chemistry (L. Rene & B. Badet, 1994).
Medicinal Chemistry and Drug Synthesis
Aldose Reductase Inhibitors : A study synthesized methyl[4-oxo-2-(aroylimino)-3-(substituted phenyl)thiazolidin-5-ylidene]acetates, which demonstrated potent inhibitory activity against aldose reductase. This enzyme is a target in the treatment of diabetic complications, indicating the relevance of Methyl 2-(3,4-dichlorophenyl)acetate derivatives in medicinal chemistry (Sher Ali et al., 2012).
Intermediate in Drug Synthesis : The compound (S)-methyl 2-amino-2-(2-chlorophenyl)acetate, structurally similar to Methyl 2-(3,4-dichlorophenyl)acetate, was used as an intermediate in the synthesis of Clopidogrel bisulfate, a widely used antiplatelet drug. This indicates the role of such compounds in the synthesis of clinically important pharmaceuticals (Hu Jia-peng, 2012).
Environmental and Agricultural Applications
- Degradation in Soil : Research on 2,4-dichlorophenoxyacetic acid (2,4-D), structurally related to Methyl 2-(3,4-dichlorophenyl)acetate, showed that acetate can stimulate its degradation under methanogenic conditions. This study suggests potential environmental applications in the remediation of soil polluted with related compounds (Zhi-man Yang et al., 2017).
Advanced Material Synthesis
- Crystal Structure Analysis : A study focusing on Methyl 2-{[(6S*,7R*,8S*)-7-acetyl-8-(4-chlorophenyl)-4-cyano-6-hydroxy-1,6-dimethyl-5,6,7,8-tetrahydroisoquinolin-3-yl]sulfanyl}acetate provided insights into its crystal structure. This type of research is crucial for understanding the physical and chemical properties of materials, including those related to Methyl 2-(3,4-dichlorophenyl)acetate (J. Mague et al., 2017).
Organic Chemistry and Intermediates
- Organic Intermediates in Degradation : The study of 2,4-dichlorophenoxyacetic acid degradation by Fe3+/H2O2 and Fe3+/H2O2/UV revealed important intermediates and processes. This research contributes to the broader understanding of the behavior of compounds like Methyl 2-(3,4-dichlorophenyl)acetate in various chemical environments (Yunfu. Sun & J. Pignatello, 1993).
Safety And Hazards
The safety data sheet for a similar compound, “Methyl acetate”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It is classified as flammable liquids, causes serious eye irritation, and may cause drowsiness or dizziness7.
Future Directions
Biocatalysis is becoming a key subassembly in the medicinal chemist’s toolbox. The intermediates of many important therapeutic agents have been successfully synthesized via biocatalysis8. This suggests a potential future direction for the development and increased utilization of biocatalysis for the production of drugs, possibly including “Methyl 2-(3,4-dichlorophenyl)acetate”.
Please note that this information is based on the available search results and may not be fully comprehensive or up-to-date. For more detailed information, please refer to the relevant scientific literature and resources.
properties
IUPAC Name |
methyl 2-(3,4-dichlorophenyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O2/c1-13-9(12)5-6-2-3-7(10)8(11)4-6/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWVOAIHAIWHHDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=C(C=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20361488 | |
Record name | methyl 2-(3,4-dichlorophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20361488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(3,4-dichlorophenyl)acetate | |
CAS RN |
6725-44-6 | |
Record name | methyl 2-(3,4-dichlorophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20361488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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